
CID 13751956
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 13751956, also known as peroxymonosulfuric acid, is a highly reactive and powerful oxidizing agent. It is also referred to as Caro’s acid. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Méthodes De Préparation
Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:
H2O2+H2SO4→H2SO5+H2O
This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to sulfuric acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
Peroxymonosulfuric acid is used in a variety of scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.
Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.
Mécanisme D'action
The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.
Comparaison Avec Des Composés Similaires
Peroxymonosulfuric acid is similar to other strong oxidizing agents such as peroxydisulfuric acid and hydrogen peroxide. it is unique in its ability to oxidize a wide range of compounds and its high reactivity. Similar compounds include:
Peroxydisulfuric acid: Another strong oxidizing agent with similar properties.
Hydrogen peroxide: A less powerful oxidizing agent but still widely used in various applications.
Peroxymonosulfuric acid stands out due to its higher reactivity and broader range of applications.
Propriétés
Formule moléculaire |
Ni3Sn4 |
|---|---|
Poids moléculaire |
650.9 g/mol |
InChI |
InChI=1S/3Ni.4Sn |
Clé InChI |
OGFMWSNYRWAIOG-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





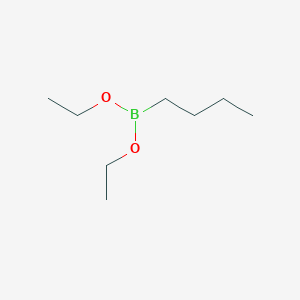
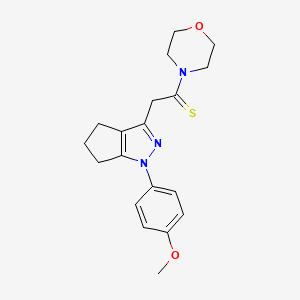
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

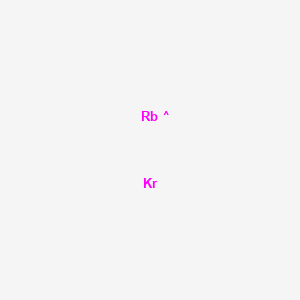

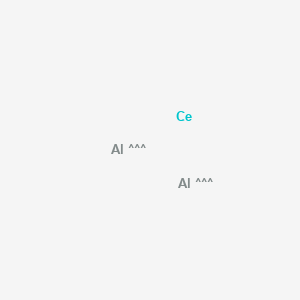
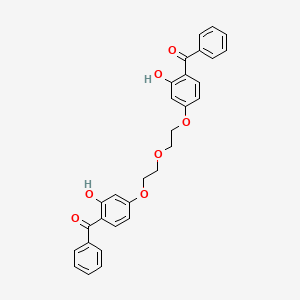

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
